molecular formula C14H16N4O3 B2486479 (E)-3-(but-2-en-1-yl)-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione CAS No. 899948-32-4

(E)-3-(but-2-en-1-yl)-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione

Cat. No. B2486479
CAS RN: 899948-32-4
M. Wt: 288.307
InChI Key: IJCFRSHHARNGPR-AATRIKPKSA-N
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Description

Synthesis Analysis

The synthesis of complex oxazolo[2,3-f]purine derivatives involves several steps, including cycloaddition reactions, ring closures, and functional group modifications. A notable method includes the cycloaddition of substituted alkyl azides to the terminal triple bond of certain pyrimido[1,2,3-cd]purine derivatives, leading to regioisomers with significant structural diversity (Šimo et al., 2000). Such methods underscore the versatility and complexity of synthesizing oxazolo[2,3-f]purine frameworks.

Molecular Structure Analysis

The molecular structure of oxazolo[2,3-f]purine derivatives has been elucidated through various spectroscopic techniques and crystallographic studies, providing insights into their three-dimensional configurations. For instance, studies involving single-crystal X-ray structural analysis confirm the precise arrangements of atoms within the molecule, highlighting the importance of the oxazolo[2,3-f]purine skeleton in determining the compound's overall properties (Mieczkowski et al., 2016).

Scientific Research Applications

Anticancer and Antimicrobial Activities

  • Anticancer and Anti-HIV-1 Activities : Certain triazolo and triazino purine derivatives have been synthesized and evaluated for their anticancer, anti-HIV, and antimicrobial activities. For instance, specific compounds showed considerable activity against melanoma, non-small lung cancer, and breast cancer, with moderate activity against HIV-1 (Ashour et al., 2012).

Psychotropic Potential

  • Serotonin Receptor Affinity and Psychotropic Evaluation : Arylpiperazine derivatives of purine-2,6-diones, designed to target serotonin receptors, demonstrated anxiolytic and antidepressant properties. These findings suggest the potential for designing new psychotropic drugs based on purine scaffolds (Chłoń-Rzepa et al., 2013).

Immunotherapeutic Agents

  • Immunomodulatory Effects : The synthesis of thiazolo[4,5-d]pyrimidine nucleosides as potential immunotherapeutic agents showcases the exploration of purine analogs for immunomodulation. These analogs exhibited significant immunoactivity, indicating their potential in enhancing immune functions (Nagahara et al., 1990).

Antiviral Activity

  • Guanosine Analogues and Antiviral Activity : Research on guanosine analogues in the thiazolo[4,5-d]pyrimidine ring system has highlighted their synthesis and evaluation for antiviral activity against viruses such as the Semliki Forest virus (Kini et al., 1991).

Antiprotozoal Activity

  • Pyrazolo[1,5-a]pyrimidine Derivatives : The synthesis and evaluation of pyrazolo[1,5-a]pyrimidine derivatives for antitrypanosomal activity further demonstrate the versatility of purine scaffolds in addressing various biomedical challenges (Abdelriheem et al., 2017).

properties

IUPAC Name

2-[(E)-but-2-enyl]-4,7,8-trimethylpurino[8,7-b][1,3]oxazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O3/c1-5-6-7-17-12(19)10-11(16(4)14(17)20)15-13-18(10)8(2)9(3)21-13/h5-6H,7H2,1-4H3/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJCFRSHHARNGPR-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CCN1C(=O)C2=C(N=C3N2C(=C(O3)C)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/CN1C(=O)C2=C(N=C3N2C(=C(O3)C)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(but-2-en-1-yl)-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione

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